molecular formula C12H9FINO B8326884 (3-fluorobenzyl)-3-iodo-1H-pyridin-2-one

(3-fluorobenzyl)-3-iodo-1H-pyridin-2-one

Cat. No.: B8326884
M. Wt: 329.11 g/mol
InChI Key: UJVDSBYVCQPXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Fluorobenzyl)-3-iodo-1H-pyridin-2-one is a heterocyclic compound featuring a pyridin-2-one core substituted with a 3-fluorobenzyl group at position 1 and an iodine atom at position 3. The pyridinone ring provides hydrogen-bonding capabilities due to its lactam moiety, while the 3-fluorobenzyl group introduces steric bulk and electronic effects from the fluorine atom. This compound is structurally related to intermediates used in Suzuki coupling reactions () and shares motifs with pharmacologically active molecules in patents ().

Properties

Molecular Formula

C12H9FINO

Molecular Weight

329.11 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-iodopyridin-2-one

InChI

InChI=1S/C12H9FINO/c13-10-4-1-3-9(7-10)8-15-6-2-5-11(14)12(15)16/h1-7H,8H2

InChI Key

UJVDSBYVCQPXAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)I

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Fluorinated Benzyl Groups

Compound A : 3-[1-(3-Fluorobenzyl)-5,6-dimethyl-1H-benzimidazol-2-yl]-2(1H)-pyridinone ()
  • Core Structure: Benzimidazole-pyridinone hybrid vs. pyridinone in the target.
  • Substituents :
    • 5,6-Dimethyl benzimidazole: Enhances lipophilicity and steric hindrance compared to the iodine in the target.
    • 3-Fluorobenzyl: Shared substituent; fluorine’s electron-withdrawing effect may stabilize aromatic interactions.
  • Applications: Not explicitly stated, but benzimidazoles are common in medicinal chemistry for kinase inhibition.
Compound B : 3-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethoxy)benzyl]-2(1H)-pyridinone ()
  • Core Structure: Oxadiazole-pyridinone hybrid.
  • 1,2,4-Oxadiazole: A bioisostere for ester or amide groups, improving pharmacokinetics.
  • Applications : Likely optimized for drug discovery due to oxadiazole’s prevalence in bioactive molecules.
Compound C : 860649-50-9 / 3-[1-(3-Chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone ()
  • Substituents :
    • 3-Chlorobenzyl: Chlorine’s larger size and lower electronegativity vs. fluorine may alter binding affinity in biological targets.

Pharmacologically Relevant Analogues

Compound D : 1-Ethyl-3-(4-hydroxyphenyl)-7-(trifluoromethyl)-imidazo[4,5-b]pyridin-2-one ()
  • Core Structure : Imidazo[4,5-b]pyridin-2-one vs. pyridin-2-one.
  • Substituents :
    • Trifluoromethyl: Highly lipophilic and metabolically stable.
    • Ethyl group: Increases lipophilicity compared to iodine in the target.
Compound E : 3-Amino-2-(2-fluorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one ()
  • Core Structure: Pyrido-pyrimidinone fused system.
  • Substituents: 2-Fluorophenyl: Ortho-fluorine may induce conformational rigidity vs. meta-fluorine in the target. Amino group: Enhances hydrogen-bonding capacity, contrasting with iodine’s halogen bonding.

Physicochemical and Reactivity Comparison

Property Target Compound Compound A Compound B Compound D
Molecular Weight ~315 g/mol (estimated) Higher (benzimidazole core) Higher (oxadiazole + CF3O) ~350 g/mol (estimated)
Key Substituent 3-Iodo, 3-fluorobenzyl 5,6-Dimethyl, 3-fluorobenzyl 4-Trifluoromethoxybenzyl Trifluoromethyl, ethyl
Electron Effects Moderate EWG (I, F) Moderate (F, CH3) Strong EWG (CF3O) Strong EWG (CF3)
Potential Applications Synthetic intermediate Drug discovery Drug discovery Pharmaceutical (patented)
  • Reactivity Notes: The iodine in the target compound may facilitate cross-coupling reactions (e.g., Suzuki) more readily than methyl or trifluoromethyl groups . Fluorinated benzyl groups (Compounds A, B) improve metabolic stability compared to non-fluorinated analogs .

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